1-Acetyl-5-methoxyindole 1-Acetyl-5-methoxyindole
Brand Name: Vulcanchem
CAS No.: 58246-80-3
VCID: VC2352091
InChI: InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3
SMILES: CC(=O)N1C=CC2=C1C=CC(=C2)OC
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

1-Acetyl-5-methoxyindole

CAS No.: 58246-80-3

Cat. No.: VC2352091

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-5-methoxyindole - 58246-80-3

Specification

CAS No. 58246-80-3
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 1-(5-methoxyindol-1-yl)ethanone
Standard InChI InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3
Standard InChI Key NYEPUHYQEZPPOG-UHFFFAOYSA-N
SMILES CC(=O)N1C=CC2=C1C=CC(=C2)OC
Canonical SMILES CC(=O)N1C=CC2=C1C=CC(=C2)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Acetyl-5-methoxyindole features a bicyclic structure with distinct functional groups that define its chemical identity:

  • Core structure: Indole scaffold (fused benzene and pyrrole rings)

  • Position-1 (N1): Acetyl group (-COCH₃)

  • Position-5: Methoxy group (-OCH₃)

This arrangement creates a compound with specific electronic properties due to the electron-donating nature of the methoxy group and the electron-withdrawing characteristics of the acetyl moiety.

Physical Properties

The physical properties of 1-Acetyl-5-methoxyindole are crucial for understanding its behavior in different environments and its potential applications. Table 1 summarizes these properties:

Table 1: Physical Properties of 1-Acetyl-5-methoxyindole

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents (e.g., THF)
ClassificationAcetylated indole; Methoxyindole

The compound's solubility characteristics and physical state affect its handling in laboratory settings and its potential for pharmaceutical formulation.

Synthesis Methods

Acetylation of 5-Methoxyindole

The primary synthetic route to 1-Acetyl-5-methoxyindole involves the acetylation of 5-methoxyindole. This reaction typically employs acetic anhydride as the acetylating agent, often with catalysts to facilitate the process.

The general reaction scheme can be represented as:

5-Methoxyindole + Acetic anhydride → 1-Acetyl-5-methoxyindole

This transformation requires specific reaction conditions for optimal yield and purity:

Table 2: Common Reaction Conditions for 1-Acetyl-5-methoxyindole Synthesis

ParameterDetails
SolventTetrahydrofuran (THF)
CatalystTriethylamine or 4-Dimethylaminopyridine (DMAP)
TemperatureRoom temperature to moderate heating
PurificationRecrystallization

The reaction mechanism involves nucleophilic attack by the nitrogen atom of 5-methoxyindole on the carbonyl carbon of acetic anhydride, followed by elimination to form the acetylated product.

Alternative Synthetic Approaches

While direct acetylation is the most common approach, alternative synthesis methods may be employed for specific applications or starting materials. Drawing from general indole chemistry, these could potentially include:

  • Total synthesis approaches starting from appropriately substituted precursors

  • Functional group interconversion from other 5-methoxyindole derivatives

  • Regioselective introduction of methoxy groups to pre-acetylated indoles

Chemical Reactivity

General Reactivity Patterns

The reactivity of 1-Acetyl-5-methoxyindole is influenced by both the indole core structure and its specific functional groups. The electron-donating methoxy group enhances the nucleophilicity of certain positions on the indole ring, while the electron-withdrawing acetyl group affects the reactivity of the nitrogen.

Key reactivity patterns include:

  • Electrophilic aromatic substitution reactions, particularly at position C-3

  • Potential deacetylation under basic conditions

  • Reactions involving the methoxy group (e.g., demethylation)

  • Nucleophilic reactions at the carbonyl carbon of the acetyl group

Halogenation Reactions

Based on the reactivity patterns of similar methoxyindoles, 1-Acetyl-5-methoxyindole may undergo halogenation reactions, particularly at the C-3 position. For related compounds like 5,6-dimethoxyindoles, bromination with N-bromosuccinimide (NBS) occurs selectively at the 3-position.

Potential halogenation reactions could include:

  • Bromination with NBS in acetonitrile

  • Iodination under basic conditions with molecular iodine

  • Selective halogenation at various positions depending on reagents and conditions

Biological Activities

Possible Pharmacological Applications

Methoxyindoles as a class have numerous documented biological activities that could inform potential applications for 1-Acetyl-5-methoxyindole:

Table 3: Potential Biological Activities Based on Methoxyindole Class

Activity TypePotential MechanismResearch Status
AnticancerMay affect cell proliferation pathwaysRequires specific investigation
Anti-inflammatoryPossible modulation of inflammatory mediatorsBased on related indole derivatives
AntioxidantROS scavenging propertiesSuggested by 5-methoxyindole activity
NeurologicalPotential interaction with CNS receptorsCommon among methoxy-substituted indoles

These potential activities would require specific testing with 1-Acetyl-5-methoxyindole to confirm and characterize.

Research and Applications

Current Research Status

1-Acetyl-5-methoxyindole serves as an important building block in organic synthesis, especially for developing more complex indole derivatives with potential biological activities. Current research appears focused on:

  • Synthetic methodology development

  • Structure-activity relationship studies

  • Exploration as a precursor in medicinal chemistry

  • Investigation of its potential role in natural product synthesis

Analytical Methods for Identification

Spectroscopic Characterization

The identification and purity assessment of 1-Acetyl-5-methoxyindole typically involves several spectroscopic techniques:

Table 4: Spectroscopic Methods for 1-Acetyl-5-methoxyindole Characterization

TechniqueKey CharacteristicsInformation Provided
NMR SpectroscopyCharacteristic proton signals from methoxy and acetyl groupsStructural confirmation, purity assessment
Mass SpectrometryMolecular ion peak at m/z 189, fragmentation patternMolecular weight confirmation, structural information
IR SpectroscopyCarbonyl stretch (acetyl group), C-O stretch (methoxy)Functional group verification
UV-Vis SpectroscopyAbsorption maxima characteristic of substituted indolesElectronic structure information

These analytical methods provide complementary information that allows for comprehensive characterization of the compound.

Chromatographic Analysis

Chromatographic techniques are essential for both the purification and analysis of 1-Acetyl-5-methoxyindole:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and separation

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary identification

  • Gas Chromatography (GC): Sometimes coupled with mass spectrometry for volatile derivatives

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